

# Fexlamose: A Technical Guide to a Novel Thiol-Modified Carbohydrate Mucolytic

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## Compound of Interest

Compound Name: Fexlamose

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## Abstract

**Fexlamose** (formerly AER-01, MUC-031) is a novel, thiol-modified carbohydrate mucolytic agent engineered for inhaled delivery to treat muco-obstructive lung diseases, including Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action centers on the cleavage of disulfide bridges within mucin polymers, the key structural components of mucus, leading to a rapid reduction in mucus viscosity and improved airway clearance.<sup>[1][2][3]</sup> Preclinical studies have demonstrated superior potency and a faster onset of action compared to the established mucolytic N-acetylcysteine (NAC).<sup>[1][4][5]</sup> Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, supporting once-daily dosing.<sup>[1][2][4][6][7]</sup> **Fexlamose** is currently under investigation in a Phase 2a proof-of-concept study in COPD patients with significant mucus plugging.<sup>[1][6]</sup> This technical guide provides a comprehensive overview of the core scientific and clinical data available for **Fexlamose**, including its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental methodologies.

## Introduction: The Challenge of Muco-obstructive Lung Disease

Muco-obstructive lung diseases, such as COPD and cystic fibrosis (CF), are characterized by the overproduction and hypersecretion of viscoelastic mucus, leading to airway obstruction,

recurrent infections, and progressive decline in lung function.[1] A critical factor in the pathophysiology of these diseases is the increased cross-linking of mucin polymers via disulfide bonds, which enhances the elasticity and viscosity of mucus, promoting the formation of obstructive mucus plugs.[1][2][3] While existing treatments target inflammation and bronchoconstriction, there remains a significant unmet need for effective mucolytic agents that directly address the underlying issue of mucus hyperviscosity.[6]

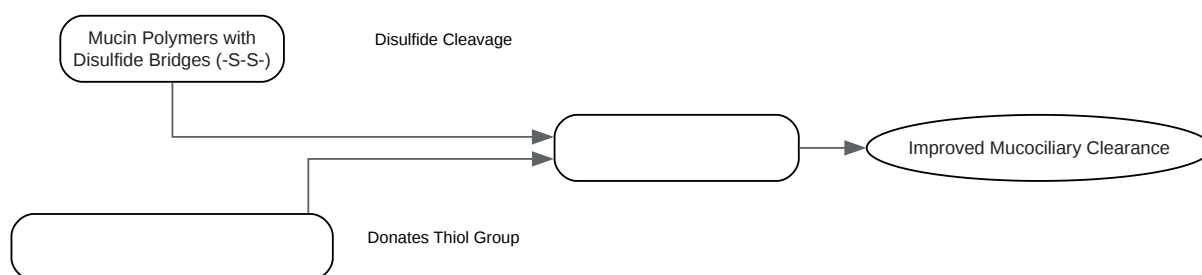
## Fexlamose: A Novel Thiol-Modified Carbohydrate

**Fexlamose** is a thiol-saccharide, a carbohydrate scaffold chemically modified to include a thiol (-SH) group.[2][3] This design offers several advantages:

- **Targeted Mechanism of Action:** The thiol group directly cleaves disulfide bridges in mucin polymers, leading to rapid liquefaction of mucus plugs.[1][2][3]
- **Favorable Physicochemical Properties:** As a carbohydrate-based molecule, **Fexlamose** is highly water-soluble and polar, facilitating its penetration into glycosylated mucin gels.[2][3] These properties are advantageous for an inhaled formulation.
- **Improved Tolerability Profile:** Preclinical and clinical data suggest a better taste and smell profile compared to first-generation thiol-based mucolytics like N-acetylcysteine.[6]

## Mechanism of Action

The primary mechanism of action of **Fexlamose** is the disruption of the mucin polymer network through the cleavage of disulfide bonds.



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## Fexlamose Mechanism of Action

## Preclinical Efficacy

### In Vitro Mucolytic Activity in Cystic Fibrosis Sputum

A key preclinical study compared the mucolytic efficacy of **Fexlamose** (MUC-031) with N-acetylcysteine (NAC) and recombinant human deoxyribonuclease (rhDNase) in sputum from patients with cystic fibrosis. The primary endpoint was the reduction in the elastic modulus ( $G'$ ), a measure of mucus viscoelasticity, assessed by rheology.

Treatment Group	Mean Decrease in $G'$	Time to 50% Decrease in $G'$	Proportion of Samples with Mucolysis within 15 min
Fexlamose (MUC-031)	Larger decrease than rhDNase and NAC	Faster than rhDNase and NAC	Larger proportion than rhDNase and NAC
rhDNase			
N-acetylcysteine (NAC)			
Vehicle Control			

Quantitative data from the publication indicates a statistically significant ( $p < 0.01$  and  $p < 0.05$ ) superiority of **Fexlamose** over comparators in these measures.

### In Vivo Efficacy in a Mouse Model of Muco-obstructive Lung Disease

**Fexlamose** was evaluated in the  $\beta$ ENaC-transgenic mouse model, which mimics key features of human muco-obstructive lung disease.

Outcome Measure	Vehicle Control	Fexlamose (MUC-031) Treatment	p-value
Airway Mucus Content (nl·mm <sup>-2</sup> )	16.8 ± 3.2	7.5 ± 1.2	<0.01
Bronchoalveolar Lavage (BAL) Cells (cells·mL <sup>-1</sup> )	73,833 ± 6,930	47,679 ± 7,736	<0.05
Neonatal Mortality	37%	21%	<0.05

Data from a study involving three treatments in one day for adult mice and twice-daily treatment for two weeks in neonatal mice.

## Clinical Development

### Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study was conducted in 96 healthy volunteers.[\[2\]](#)[\[7\]](#)

Study Design	Randomized, double-blind, placebo-controlled
Population	96 healthy volunteers
Intervention	Nebulized Fexlamose
Key Findings	<p>- Safety: Well-tolerated with no serious adverse events (SAEs). Adverse events were mild to moderate and self-resolving.<a href="#">[2]</a><a href="#">[7]</a>- Tolerability: No indication of bronchoconstriction. Favorable taste and smell profile.<a href="#">[2]</a><a href="#">[7]</a>- Pharmacokinetics: Dose-proportional systemic exposure. Plasma half-life supports once-daily dosing.<a href="#">[1]</a><a href="#">[4]</a></p>

### Phase 2a Clinical Trial in COPD

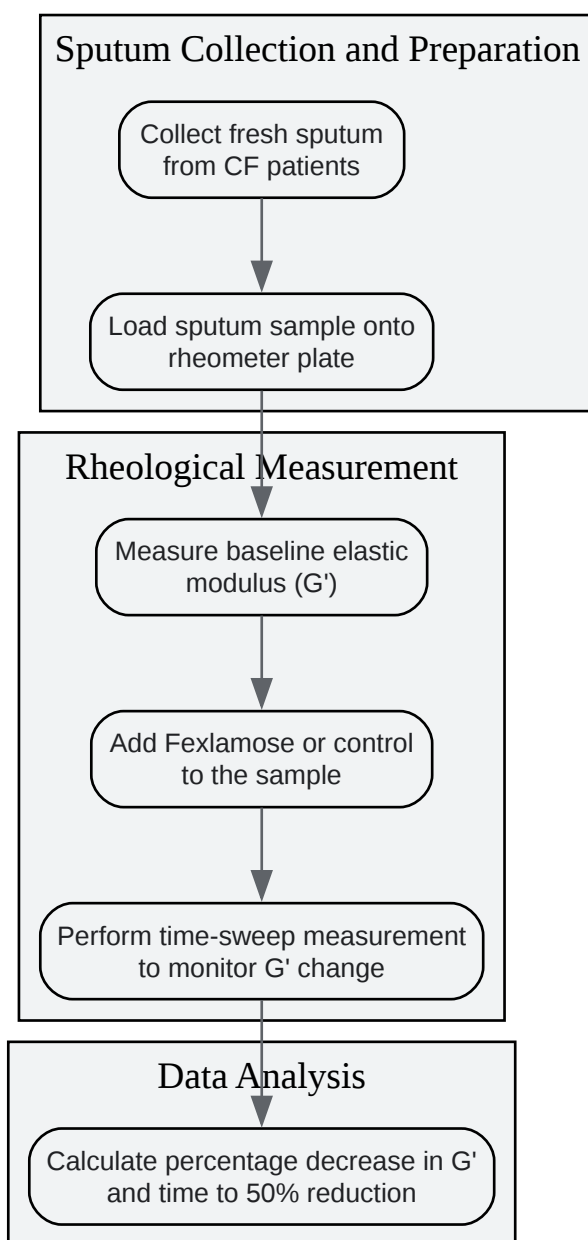
A Phase 2a proof-of-concept study (AER-01-002) is currently ongoing.

Study Design	Randomized, double-blind, placebo-controlled, parallel-group
Population	100 patients with moderate to severe COPD and high mucus plug scores
Intervention	Once-daily nebulized Fexlamose for 28 days
Primary Endpoints	- Change in forced expiratory volume in one second (FEV1)- Change in St. George's Respiratory Questionnaire (SGRQ-C) score
Secondary Endpoints	- Change in CT mucus plug score- Other functional and patient-reported outcomes
Expected Top-line Data	January 2026 <sup>[6]</sup>

## Experimental Protocols

### Sputum Rheology for Mucolytic Efficacy

This protocol outlines the general steps for assessing the mucolytic effect of a compound on human sputum using a cone-and-plate rheometer.



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#### Sputum Rheology Experimental Workflow

- **Sputum Collection:** Freshly expectorated sputum is collected from patients with cystic fibrosis.
- **Sample Preparation:** A defined volume of sputum is carefully loaded onto the plate of a cone-and-plate rheometer.

- **Baseline Measurement:** The initial elastic modulus ( $G'$ ) of the sputum sample is measured using oscillatory rheology at a constant temperature (e.g., 37°C).
- **Treatment Application:** **Fexlamose**, a comparator mucolytic (e.g., NAC, rhDNase), or a vehicle control is added to the sputum sample.
- **Time-Sweep Analysis:** The change in  $G'$  is monitored over time (e.g., every minute for 15-30 minutes) to determine the rate and extent of mucolysis.
- **Data Analysis:** The percentage decrease in  $G'$  from baseline and the time required to achieve a 50% reduction in  $G'$  are calculated for each treatment group.

## In Vivo Mucus Content and Inflammation in $\beta$ ENaC-Tg Mice

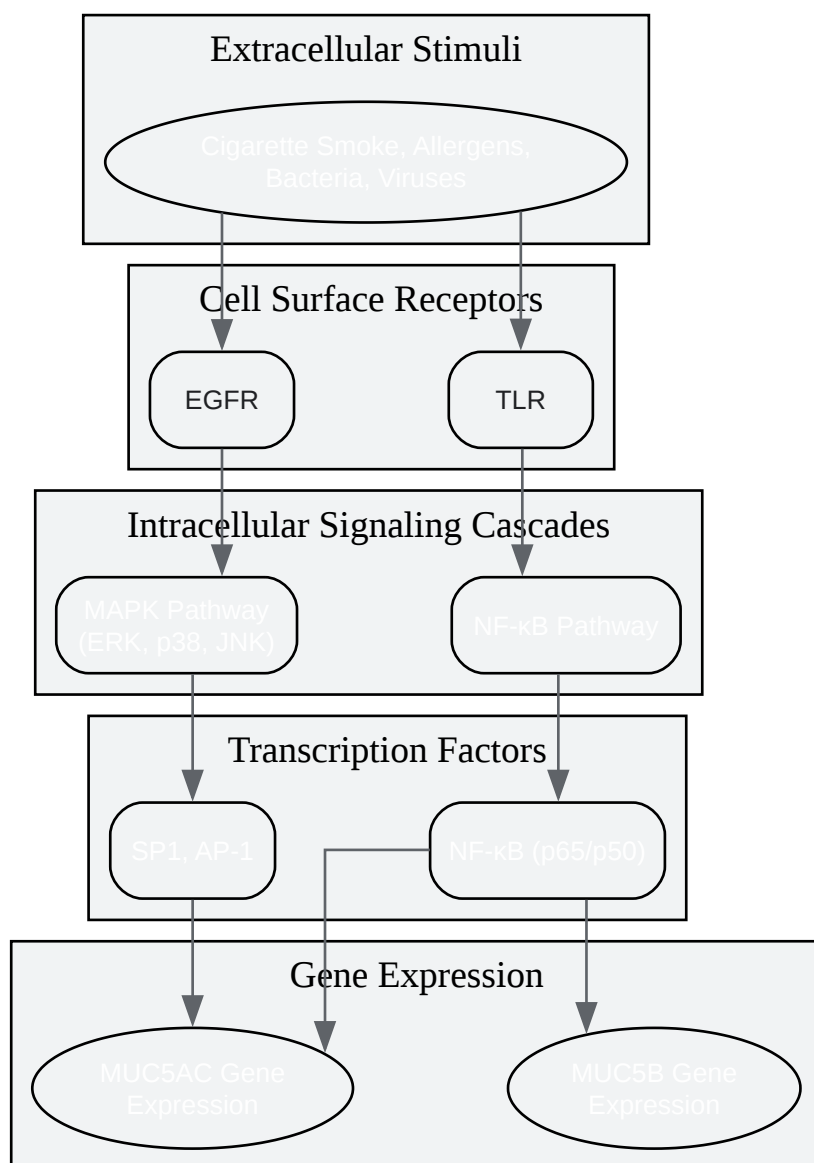
This protocol describes the methodology for evaluating the in vivo efficacy of **Fexlamose** in a transgenic mouse model of muco-obstructive lung disease.

- **Animal Model:**  $\beta$ ENaC-transgenic mice, which overexpress the  $\beta$ -subunit of the epithelial sodium channel in the airways, are used. This leads to airway surface liquid depletion and the formation of mucus plugs.
- **Treatment Administration:** **Fexlamose** or a vehicle control is administered to the mice via intranasal instillation. Treatment regimens can vary (e.g., acute dosing over one day or chronic dosing over two weeks).
- **Bronchoalveolar Lavage (BAL):** At the end of the treatment period, mice are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of saline into the lungs.
- **Cell Counting:** The total number of inflammatory cells in the BAL fluid is determined using a hemocytometer. Differential cell counts can also be performed on cytopsin preparations.
- **Histological Analysis of Mucus Content:** The lungs are fixed, sectioned, and stained with Alcian Blue-Periodic Acid-Schiff (AB-PAS) to visualize mucus. The volume of intra-airway mucus is quantified using morphometric analysis software.

- Statistical Analysis: The mean mucus content and BAL cell counts are compared between the **Fexlamose**-treated and vehicle control groups.

## Mucin Regulation Signaling Pathways

The production of the major airway mucins, MUC5AC and MUC5B, is regulated by complex signaling pathways. Understanding these pathways provides context for the therapeutic potential of mucolytic agents.



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## Simplified Mucin Gene Expression Signaling Pathway

## Conclusion

**Fexlamose** represents a promising advancement in the treatment of muco-obstructive lung diseases. Its novel design as a thiol-modified carbohydrate offers a potent and rapid mucolytic effect with a favorable safety profile. The ongoing Phase 2a clinical trial will provide crucial data on its efficacy in a targeted patient population with a high burden of mucus plugging. The data gathered to date strongly support the continued development of **Fexlamose** as a potential new therapy to address a significant unmet medical need in patients with COPD and other muco-obstructive conditions.

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